molecular formula C13H21N3O B8276936 n1-(3-Morpholinopropyl)benzene-1,2-diamine

n1-(3-Morpholinopropyl)benzene-1,2-diamine

Cat. No.: B8276936
M. Wt: 235.33 g/mol
InChI Key: IIISXLQLWIFUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n1-(3-Morpholinopropyl)benzene-1,2-diamine is an organic compound that features a morpholine ring attached to a 1,2-benzenediamine structure via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1-(3-Morpholinopropyl)benzene-1,2-diamine typically involves the reaction of 1,2-benzenediamine with 3-chloropropylmorpholine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

n1-(3-Morpholinopropyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the benzenediamine moiety can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

n1-(3-Morpholinopropyl)benzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n1-(3-Morpholinopropyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and benzenediamine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-morpholinopropyl)benzene-1,4-diamine
  • N-(3-morpholinopropyl)benzene-1,3-diamine
  • N-(3-morpholinopropyl)benzene-1,2-disulfonamide

Uniqueness

n1-(3-Morpholinopropyl)benzene-1,2-diamine is unique due to its specific structural features, which include the morpholine ring and the 1,2-benzenediamine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

2-N-(3-morpholin-4-ylpropyl)benzene-1,2-diamine

InChI

InChI=1S/C13H21N3O/c14-12-4-1-2-5-13(12)15-6-3-7-16-8-10-17-11-9-16/h1-2,4-5,15H,3,6-11,14H2

InChI Key

IIISXLQLWIFUIE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

10% of palladium-carbon (0.237 g) was added to a solution containing N-(3-morpholinopropyl)-2-nitroaniline (1.040 g) in ethanol (12 ml) and the mixture was stirred for 7 hours under a hydrogen gas atmosphere at room temperature. After the catalyst was removed out by filtration, the filtrate was concentrated, thereby yielding the entitled compound (0.667 g) as blackish brown solid.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.237 g
Type
catalyst
Reaction Step Two

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